N,N-Didesmethyl olopatadine
Description
Overview of Olopatadine (B1677272) Metabolic Pathways
Olopatadine is an antiallergic agent that works by acting as a selective histamine (B1213489) H1 antagonist and a mast cell stabilizer. drugbank.comnovartis.com While a significant portion of olopatadine is excreted unchanged in the urine, a smaller fraction undergoes metabolism. fda.govdrugs.com The metabolism of olopatadine is not extensive. drugbank.comdrugs.com The primary metabolic pathways involve N-demethylation and N-oxidation. researchgate.netmims.comnovartis.comfda.gov.ph In vitro studies using human liver microsomes have shown that the metabolism of olopatadine is a minor elimination route. fda.gov
Identification and Classification of Olopatadine Metabolites
Following oral administration, several metabolites of olopatadine have been identified in human plasma. drugbank.comnih.gov The major metabolites are N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3). mims.comnovartis.comfda.gov.ph
One of the key metabolites is N-desmethyl olopatadine, also known as mono-desmethyl olopatadine (M1). drugbank.comlgcstandards.com This metabolite is formed through the demethylation of the parent compound, a reaction primarily catalyzed by the cytochrome P450 isozyme CYP3A4. drugbank.commims.comfda.gov.ph While detectable, the levels of N-desmethyl olopatadine are generally low. drugbank.com Following topical ocular administration, this metabolite was not quantifiable in the plasma of all subjects. novartis.commims.comfda.gov.ph
Another significant metabolite is olopatadine N-oxide (M3). scbt.comhmdb.cafda.govlgcstandards.com This oxidative metabolite is formed through the action of flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3. drugbank.comfda.gov The formation of olopatadine N-oxide is a notable metabolic pathway. researchgate.net
N,N-Didesmethyl olopatadine represents a further step in the demethylation pathway. It is the result of the removal of both methyl groups from the dimethylamino propylidene side chain of olopatadine. While its direct formation from olopatadine is plausible, it is more likely a sequential metabolite, arising from the further demethylation of N-desmethyl olopatadine. Research in rats and dogs has identified N-di-demethylolopatadine and its C⁸-hydroxylated metabolite as products of olopatadine metabolism. researchgate.net Although a peak corresponding to a didesmethyl olopatadine standard was observed in one clinical study, it was not well resolved, and its presence at those levels was inconsistent with other clinical findings. fda.gov
Significance of Metabolite Research in Pharmacological Science
The study of drug metabolites is a cornerstone of pharmacology and drug development. nih.govopenaccessjournals.com Metabolites can possess their own pharmacological activity, sometimes even greater than the parent drug, or they can be inactive. nih.govtandfonline.comacs.org Understanding the metabolic profile of a drug is crucial for several reasons:
Understanding Drug-Drug Interactions: Metabolism, particularly by cytochrome P450 enzymes, is a common site for drug-drug interactions. openaccessjournals.com Knowledge of the specific enzymes involved in a drug's metabolism, like CYP3A4 in the case of olopatadine's demethylation, is vital for predicting and avoiding potential interactions with other co-administered drugs. mims.comfda.gov.ph
Guiding Drug Discovery and Development: The identification of active metabolites can lead to the development of new drugs with improved properties, such as better efficacy or a more favorable safety profile. nih.govacs.org The study of metabolic pathways can also inform the design of new drug candidates with optimized metabolic stability. researchgate.net
The investigation into metabolites like this compound, even if they are minor or transient, provides a more complete picture of a drug's fate in the body, contributing to the broader understanding of its pharmacology.
Formation of this compound: A Review of Enzymatic Pathways
The metabolism of the anti-allergic agent olopatadine involves several biotransformation reactions, leading to the formation of various metabolites. Among these is this compound, a product of sequential demethylation. This article focuses exclusively on the enzymatic pathways and mechanisms responsible for the formation of this specific metabolite, based on available scientific research.
Structure
3D Structure
Properties
CAS No. |
113835-94-2 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(11Z)-11-(3-aminopropylidene)-6H-benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C19H19NO3/c20-9-3-6-16-15-5-2-1-4-14(15)12-23-18-8-7-13(10-17(16)18)11-19(21)22/h1-2,4-8,10H,3,9,11-12,20H2,(H,21,22)/b16-6- |
InChI Key |
POCGFRCQICXVJO-SOFYXZRVSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C/CCN)/C3=C(O1)C=CC(=C3)CC(=O)O |
Canonical SMILES |
C1C2=CC=CC=C2C(=CCCN)C3=C(O1)C=CC(=C3)CC(=O)O |
Origin of Product |
United States |
Analytical Methodologies for the Detection and Quantification of N,n Didesmethyl Olopatadine
Development and Validation of Chromatographic Techniques
Chromatographic methods are central to the separation, identification, and quantification of N,N-Didesmethyl olopatadine (B1677272) from its parent compound and other metabolites. The choice of technique is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the trace analysis of drug metabolites due to its high sensitivity and specificity. A rapid, sensitive, and specific LC-electrospray ionization (ESI)-MS/MS method has been developed for the determination of olopatadine and its metabolites in human plasma nih.gov. This methodology can be adapted for the specific quantification of N,N-Didesmethyl olopatadine.
Typically, sample preparation involves solid-phase extraction (SPE) to isolate the analytes from the plasma matrix. The extracted and reconstituted sample is then injected into the LC-MS/MS system. Quantification is achieved using multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte. While specific transitions for this compound are not detailed in the available literature, a similar approach to that used for N-Nitroso Desmethyl Olopatadine, which utilized a triple quadrupole mass detector with electrospray ionization in MRM mode, would be applicable derpharmachemica.comresearchgate.net.
High-Performance Liquid Chromatography (HPLC) with ultraviolet-visible (UV-Vis) or photodiode array (PDA) detection is a widely used technique for the analysis of olopatadine and its related substances in pharmaceutical formulations researchgate.nettandfonline.com. These methods, while generally less sensitive than LC-MS/MS, are robust and suitable for quality control purposes.
A validated reverse-phase HPLC (RP-HPLC) method for the simultaneous determination of olopatadine hydrochloride and its related compounds in eye drops has been established researchgate.nettandfonline.com. This method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile mixture researchgate.net. Detection is typically performed at a wavelength of 299 nm researchgate.nettandfonline.com. Such a method can be optimized for the specific separation and quantification of this compound.
The successful separation of this compound from olopatadine and other metabolites is contingent on the careful optimization of several chromatographic parameters.
Column Chemistry: The choice of the stationary phase is critical. For reversed-phase chromatography, C18 columns are commonly employed for the analysis of olopatadine and its impurities tsijournals.com. A Kromasil 100 C18 column (150 x 4.6 mm i.d., 3.5 µm) has been successfully used for the separation of olopatadine and its related substances tsijournals.com. Phenyl hexyl columns have also been utilized in LC-MS/MS methods for related compounds derpharmachemica.com.
Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase (often a buffer to control pH), significantly influences the retention and resolution of the analytes. For the analysis of olopatadine and its related compounds, a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in a 72:28 ratio has been reported tandfonline.com. Another method employed a buffer and acetonitrile in an 80:20 v/v ratio tsijournals.com.
Gradient Elution: Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve optimal separation of compounds with different polarities within a reasonable timeframe. For the analysis of N-Nitroso Desmethyl Olopatadine, a gradient elution program was used with a mobile phase consisting of 2 mm ammonium formate in water and acetonitrile derpharmachemica.com.
| Parameter | LC-MS/MS (for related compounds) | HPLC-UV/PDA (for related compounds) |
| Column | Phenyl Hexyl derpharmachemica.com | Kromasil 100 C18 (150 x 4.6 mm, 3.5 µm) tsijournals.com |
| Mobile Phase | 2 mM Ammonium Formate in Water and Acetonitrile (gradient) derpharmachemica.com | Phosphate buffer (pH 3.0) and Acetonitrile (72:28) tandfonline.com |
| Flow Rate | 0.5 mL/min derpharmachemica.com | 1.0 - 1.5 mL/min tandfonline.comtsijournals.com |
| Detection | ESI-MS/MS (MRM mode) derpharmachemica.com | UV/PDA at 220 nm or 299 nm tandfonline.comtsijournals.com |
| Column Temp. | - | 25°C tsijournals.com |
Methodological Validation Parameters for Metabolite Quantification
Method validation is essential to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. The validation of a method for the quantification of this compound would involve the assessment of several key parameters.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of this compound analysis, the method must be able to distinguish it from the parent drug, olopatadine, and other metabolites like N-desmethyl olopatadine and olopatadine N-oxide. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. For LC-MS/MS methods, the specificity is further enhanced by the unique precursor-to-product ion transition monitored in MRM mode derpharmachemica.com.
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
For the LC-MS/MS analysis of olopatadine metabolites, calibration curves have been shown to have good linearity over specific ranges. For instance, the linearity for olopatadine and its M3 metabolite was established in the range of 1-200 ng/mL, while for the M1 and M2 metabolites, the range was 2-100 ng/mL nih.gov. For HPLC methods analyzing related substances of olopatadine, linearity ranges have been reported as 0.0004–0.008 mg/mL for olopatadine-related compound B and 0.0001–0.002 mg/mL for olopatadine carbaldehyde tandfonline.com. A validated LC-MS/MS method for N-Nitroso Desmethyl Olopatadine demonstrated good linearity over a concentration range of 0.014 ppm to 0.210 ppm derpharmachemica.com.
| Compound | Analytical Method | Linearity Range | Correlation Coefficient (r²) |
| Olopatadine Metabolites (M1, M2) | LC-ESI-MS/MS | 2-100 ng/mL nih.gov | >0.99 derpharmachemica.com |
| Olopatadine-related compound B | HPLC-PDA | 0.0004–0.008 mg/mL tandfonline.com | Not Specified |
| Olopatadine carbaldehyde | HPLC-PDA | 0.0001–0.002 mg/mL tandfonline.com | Not Specified |
| N-Nitroso Desmethyl Olopatadine | LC-MS/MS | 0.014-0.210 ppm derpharmachemica.com | >0.9990 derpharmachemica.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in analytical method validation, representing the sensitivity of the method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
While specific LOD and LOQ values for this compound are not detailed in the available research, the methodologies for their determination are well-established. Typically, these values are ascertained based on the signal-to-noise (S/N) ratio, where the LOD is commonly set at an S/N ratio of 3:1 and the LOQ at 10:1. derpharmachemica.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. medipol.edu.tr
Table 1: Illustrative LOD and LOQ Data for Related Olopatadine Compounds This table provides examples from related compounds to illustrate typical values and is not data for this compound.
| Compound | Method | LOD | LOQ |
|---|---|---|---|
| Olopatadine Hydrochloride | UPLC | 0.7652 µg/mL | 2.3188 µg/mL |
Accuracy and Precision Assessment
Accuracy and precision are fundamental to validating an analytical method, ensuring the reliability of quantitative data. Accuracy refers to the closeness of the measured value to the true or accepted reference value, while precision describes the degree of agreement among a series of individual measurements when the method is applied repeatedly.
Specific accuracy and precision data for the analysis of this compound are not publicly available. However, the assessment would follow standardized validation protocols as outlined by the International Council for Harmonisation (ICH).
Accuracy is typically evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte at different levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage of the analyte recovered is then calculated. For methods analyzing olopatadine impurities, recovery rates are generally expected to fall within a range of 80.0% to 120.0%. derpharmachemica.com
Precision is assessed at three levels:
Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval.
Intermediate Precision (Inter-day precision): An evaluation of the method's precision when conducted on different days, by different analysts, or with different equipment.
Reproducibility: The precision between different laboratories.
Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. In a study for N-Nitroso Desmethyl Olopatadine, the %RSD for system and method precision were reported as 0.68% and 0.39%, respectively, with intermediate precision at 1.12%, indicating a high degree of precision. derpharmachemica.com
Table 2: Example of Precision Results for N-Nitroso Desmethyl Olopatadine This table is for illustrative purposes and does not represent data for this compound.
| Precision Parameter | % RSD |
|---|---|
| System Precision | 0.68 |
| Method Precision | 0.39 |
Application of Reference Standards in Quantitative Analysis
Use of this compound-d5 HCl as an Internal Standard
In quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS, an internal standard (IS) is crucial for achieving high accuracy and precision. The IS is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to every sample, calibrator, and quality control sample. It helps to correct for variations in sample preparation, injection volume, and instrument response.
For the quantification of this compound, its stable isotope-labeled (SIL) analogue, This compound-d5 HCl , serves as an ideal internal standard. axios-research.comlookchem.com The "d5" indicates that five hydrogen atoms have been replaced with deuterium. Since deuterium-labeled standards are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. However, they are distinguishable due to the mass difference, allowing for separate detection. The use of a SIL-IS like this compound-d5 HCl is the gold standard for quantitative bioanalysis, as it most effectively compensates for matrix effects and other sources of experimental variability. axios-research.com
Importance of Certified Reference Materials for Metabolite Analysis
Certified Reference Materials (CRMs) are highly characterized and purified substances that are essential for the validation of analytical methods and for ensuring the quality and integrity of analytical results. sigmaaldrich.com They serve as a benchmark for accuracy and are traceable to national or international standards. sigmaaldrich.com
In the context of metabolite analysis, such as for this compound, CRMs play a vital role in:
Method Validation: CRMs are used to confirm the accuracy, precision, and linearity of an analytical method. axios-research.com
Instrument Calibration: They provide a reliable standard for calibrating analytical instruments, ensuring that measurements are accurate.
Quality Control: Used in routine QC applications, CRMs help monitor the performance of the analytical method over time. axios-research.com
Regulatory Compliance: The use of CRMs produced in accordance with standards like ISO 17034 and ISO/IEC 17025 is often a requirement for regulatory submissions to health authorities like the FDA and EMA. sigmaaldrich.com
While a specific CRM for this compound is not specified in the search results, reference standards for this compound are available for analytical method development and validation. axios-research.com Furthermore, CRMs for the parent drug, Olopatadine Hydrochloride, are available and are qualified as Pharmaceutical Secondary Standards, traceable to USP primary standards, underscoring their importance in the broader analytical framework for this class of compounds. sigmaaldrich.com The use of such high-purity reference materials is fundamental for generating reliable and reproducible data in metabolite quantification.
Preclinical Investigations into Didesmethyl Olopatadine Formation and Presence
Assessment of Didesmethyl Metabolite Generation in Animal Models
Investigations into the metabolism of olopatadine (B1677272) have been conducted in various animal models, including rats and dogs, to characterize the biotransformation pathways of the parent drug. These studies are crucial in preclinical development to understand the fate of a drug candidate in a biological system.
Studies involving the administration of radiolabelled [¹⁴C]-olopatadine to rats and dogs have identified several metabolites. Among these is N,N-didesmethyl olopatadine, also referred to as N-di-demethylolopatadine. researchgate.net This metabolite is formed through the progressive removal of methyl groups from the dimethylamino moiety of the parent olopatadine molecule.
The detection of this compound and other metabolites in plasma and urine is typically accomplished using advanced analytical techniques. High-performance liquid chromatography (HPLC) with electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) is a validated method for determining the plasma concentrations of olopatadine and its primary metabolites. fda.govnih.gov While methods have been developed to quantify the major metabolites, N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3), the secondary metabolite this compound is generally present at much lower concentrations, often below the limit of quantification of standard assays. fda.govfda.gov
Following administration, olopatadine and its metabolites distribute to various tissues. Preclinical pharmacokinetic studies in rabbits have shown that olopatadine concentrations are highest in tissues near the site of topical administration, such as the conjunctiva and cornea. nih.gov While these studies focus on the parent drug, the presence of metabolites, including this compound, is also expected in tissues where metabolic enzymes are active, primarily the liver. However, specific quantification of this compound in various tissues is not extensively reported, likely due to its low formation rate. The primary organ of toxicity in repeated-dose studies in rats and dogs included the liver, kidneys, and heart, among others, where both the parent drug and metabolites would be present. fda.gov
Comparative Metabolic Fate of Olopatadine and its Primary Metabolites (e.g., N-Desmethyl Olopatadine, Olopatadine N-Oxide) in Animal Systems
The metabolism of olopatadine is not extensive, with the parent drug being the predominant component excreted, primarily via the kidneys. fda.gov In animal models such as rats and dogs, the major identified metabolites are N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3). researchgate.net this compound is considered a minor, secondary metabolite, formed from the further demethylation of N-desmethyl olopatadine.
In human studies, which can provide context for preclinical findings, the urinary recovery of M1 and M3 was found to be very low, representing ≤1.6% and ≤4.1% of the dose, respectively. fda.gov Plasma concentrations of N-desmethyl olopatadine (M1) were often below the lower limit of quantification (0.05 ng/mL) in clinical studies, while the N-oxide metabolite (M3) was detected in a limited number of samples. fda.gov Given that this compound is a downstream product of the minimally formed N-desmethyl metabolite, its presence in animal systems is expected to be significantly lower than that of the primary metabolites.
| Compound | Metabolite Designation | Metabolic Pathway | Relative Abundance in Preclinical/Clinical Fluids |
|---|---|---|---|
| Olopatadine | Parent Drug | N/A | High (Predominantly excreted unchanged) fda.gov |
| N-Desmethyl Olopatadine | M1 | N-demethylation | Low (Often below limit of quantification in plasma) fda.gov |
| Olopatadine N-Oxide | M3 | N-oxidation | Low (Represents a small fraction of urinary recovery) fda.gov |
| This compound | Not specified | Secondary N-demethylation of M1 | Very Low / Trace (Significantly lower than primary metabolites) researchgate.net |
Considerations for the Minimal or Non-Quantifiable Levels of this compound in Preclinical Plasma
Secondary Metabolite Formation : this compound is a product of a subsequent metabolic step acting on N-desmethyl olopatadine, which is itself a minor metabolite. This multi-step, low-yield process results in trace amounts of the final product.
Analytical Challenges : Detecting and quantifying trace levels of metabolites in complex biological matrices like plasma is inherently challenging. acs.orgnih.gov It requires highly sensitive analytical methods, and even then, concentrations may fall below the established lower limit of quantification. mdpi.com Advances in high-resolution mass spectrometry have improved the ability to detect metabolites, but absolute quantification of trace compounds remains difficult without specific reference standards. acs.org
Role of N,n Didesmethyl Olopatadine As a Research and Analytical Standard
Utilization in Pharmaceutical Research and Development
In the landscape of pharmaceutical research and development, reference standards are paramount for establishing the benchmark against which new batches of drugs and their intermediates are measured. N,N-Didesmethyl olopatadine (B1677272) fulfills this role in several key areas of olopatadine's lifecycle.
The synthesis of olopatadine is a multi-step process where the formation of N,N-Didesmethyl olopatadine can be a crucial step or a potential process-related impurity. As a well-characterized reference standard, this compound is instrumental in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), used to monitor the synthesis process. synzeal.com
During AMV, the this compound standard is used to:
Establish Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, including starting materials, byproducts, and other impurities, is confirmed by spiking the reaction mixture with the this compound standard.
Determine Linearity and Range: A calibration curve is generated using a series of known concentrations of the this compound standard to establish the range over which the analytical method provides results that are directly proportional to the concentration of the analyte.
Assess Accuracy and Precision: The accuracy of the method is determined by comparing the measured amount of the standard to its known true value. Precision is evaluated by repeatedly analyzing the standard to ensure the method yields consistent results.
Define Limits of Detection (LOD) and Quantitation (LOQ): The LOD and LOQ, which represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively, are established using the this compound standard.
A summary of typical parameters assessed during analytical method validation using this compound as a reference standard is presented in the table below.
| Validation Parameter | Role of this compound Standard |
|---|---|
| Specificity | Used to confirm the analytical method can distinguish this compound from other components in the sample matrix. |
| Linearity | A series of known concentrations are used to create a calibration curve and determine the method's linear range. |
| Accuracy | The standard is used to assess the closeness of the measured value to the true value. |
| Precision | Repeated measurements of the standard are performed to evaluate the method's repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest concentration of the standard that can be reliably detected by the analytical method. |
| Limit of Quantitation (LOQ) | The lowest concentration of the standard that can be quantified with acceptable precision and accuracy. |
In the formulation of olopatadine drug products, such as ophthalmic solutions, quality control is essential to ensure that each batch meets the required specifications for purity, strength, and quality. fda.gov this compound, as a potential impurity, is a critical analyte in these QC tests. derpharmachemica.com
The this compound reference standard is utilized in QC laboratories to:
Identify and Quantify Impurities: By comparing the chromatogram of a batch sample to the reference standard, analysts can identify the presence of this compound and accurately quantify its concentration.
Perform Release Testing: Before a batch of olopatadine drug product can be released to the market, it must be tested to ensure that the levels of any impurities, including this compound, are below the established acceptance criteria.
Conduct Stability Studies: The stability of the drug product over its shelf life is assessed by monitoring the levels of impurities at various time points and storage conditions. The this compound standard is used to accurately measure any increase in this impurity over time.
Importance in Impurity Profiling and Related Substance Analysis
Impurity profiling is the identification and quantification of all potential and actual impurities in a drug substance and drug product. This compound is a significant compound in the impurity profile of olopatadine for two primary reasons: it can be a process-related impurity from the synthesis and it is a known precursor to the potentially genotoxic impurity, N-Nitroso Desmethyl Olopatadine. derpharmachemica.com
The desmethyl intermediate formed during the manufacturing process of Olopatadine Hydrochloride can be a precursor to the formation of N-nitroso desmethyl olopatadine. derpharmachemica.com Regulatory agencies such as the EMA and FDA have highlighted the potential risk of nitrosamine (B1359907) impurities in pharmaceuticals. derpharmachemica.com Therefore, controlling the level of this compound in the API can be a critical step in mitigating the risk of forming its corresponding nitrosamine.
Analytical methods, such as HPLC with UV or mass spectrometric detection, are developed and validated using the this compound reference standard to accurately quantify its levels in the olopatadine API. derpharmachemica.com This allows manufacturers to set appropriate specifications for this impurity and to ensure that their manufacturing process is well-controlled.
A study on the determination and quantification of N-Nitroso Desmethyl Olopatadine in olopatadine hydrochloride ophthalmic solution utilized a validated HPLC method. The method demonstrated good linearity over a concentration range of 0.27 ppm to 4.05 ppm, with a correlation coefficient greater than 0.99. derpharmachemica.com This level of sensitivity and accuracy is crucial for controlling such impurities.
Ensuring Traceability Against International Pharmacopeial Standards
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines and their ingredients. allmpus.comhres.ca While a specific monograph for this compound may not be individually listed in the USP or EP, reference standards for this compound are often supplied with a certificate of analysis stating their traceability to these pharmacopeial standards. synzeal.comaxios-research.com
This traceability is crucial as it ensures that the analytical results obtained using the reference standard are accurate and comparable across different laboratories and manufacturing sites worldwide. The traceability is typically established by characterizing the reference standard against a primary pharmacopeial standard, such as the USP Olopatadine Hydrochloride RS, or through a comprehensive characterization process that meets the requirements of the pharmacopeias. allmpus.com
Suppliers of this compound reference standards provide comprehensive documentation, including a Certificate of Analysis (CoA), which details the identity, purity, and characterization data of the standard, thereby supporting its use in regulatory filings. synzeal.com
Future Research Directions for N,n Didesmethyl Olopatadine
Exploration of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity
Advancements in analytical chemistry offer powerful tools to thoroughly characterize N,N-Didesmethyl olopatadine (B1677272) and its potential downstream metabolites. Future research should leverage these techniques to achieve enhanced sensitivity and specificity in biological matrices.
High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling
High-resolution mass spectrometry (HRMS) stands as a cornerstone for modern metabolite identification. nih.gov Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry can provide highly accurate mass measurements, enabling the determination of elemental compositions for metabolites and their fragments. nih.gov Future studies should employ HRMS coupled with liquid chromatography (LC-HRMS) to conduct comprehensive metabolite profiling of N,N-Didesmethyl olopatadine in various biological samples. This approach would facilitate the detection and identification of even minor metabolites, providing a more complete picture of its biotransformation. researchgate.net The use of a lock mass during analysis can correct for instrument drift, ensuring the high accuracy required for confident formula assignment. nih.gov
| Analytical Technique | Application in this compound Research | Potential Outcomes |
| LC-HRMS (TOF, Orbitrap) | Comprehensive metabolite profiling in in vitro and in vivo samples. | Identification of novel phase I and phase II metabolites; elucidation of the complete metabolic pathway. |
| Tandem Mass Spectrometry (MS/MS) | Structural characterization of detected metabolites. | Confirmation of metabolite structures through fragmentation pattern analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Trace Metabolites
While HRMS is powerful for detecting and proposing structures of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. unl.eduhyphadiscovery.com Recent advances in NMR technology, such as cryoprobe technology, allow for the analysis of very small amounts of material, making it feasible to study trace metabolites. hyphadiscovery.comresearchgate.net Future research should focus on isolating sufficient quantities of this compound metabolites for analysis by advanced NMR techniques. A standard dataset for structure elucidation would typically include 1H, COSY, HSQC, and HMBC spectra. hyphadiscovery.com This would provide definitive confirmation of the structures proposed by mass spectrometry and could reveal subtle stereochemical details. nih.gov
In Silico Modeling and Computational Chemistry Approaches to Predict Metabolic Pathways
Computational, or in silico, approaches have become invaluable in predicting the metabolic fate of drug candidates, helping to prioritize experimental studies and understand potential drug-drug interactions. news-medical.netnih.goveurekaselect.comeurekaselect.com Various software tools and algorithms can predict the sites of metabolism by different enzyme systems, such as cytochrome P450 (CYP) isozymes. eurekaselect.comnih.gov
Future research should utilize these computational tools to build a predictive metabolic map for this compound. news-medical.net By inputting the structure of this compound into these models, researchers can generate a list of likely metabolites and the enzymes responsible for their formation. researchgate.net This information can then guide the design of targeted in vitro metabolism studies using human liver microsomes or recombinant enzymes to confirm the in silico predictions. nih.gov
| Computational Approach | Application to this compound | Expected Insights |
| Ligand-based methods | Predicting sites of metabolism based on the chemical structure and properties of the molecule. | Identification of atoms or functional groups most susceptible to enzymatic attack. |
| Structure-based methods (Docking) | Simulating the interaction of this compound with the active sites of metabolic enzymes. | Understanding the specific enzymes involved in its metabolism and the structural basis for their interaction. |
Investigation of Potential In Vitro Biological Activity or Receptor Interactions (if any, at a theoretical or exploratory level)
The parent compound, olopatadine, is a selective histamine (B1213489) H1-receptor antagonist. nih.govresearchgate.netnih.gov It also exhibits mast cell-stabilizing properties, inhibiting the release of histamine. nih.gov A crucial area of future research is to determine if this compound retains any of this biological activity.
Exploratory in vitro studies should be conducted to assess the affinity of this compound for the histamine H1 receptor using radioligand binding assays. nih.gov Functional assays could then determine if the compound acts as an agonist, antagonist, or has no effect on receptor signaling. Furthermore, its potential to stabilize mast cells and inhibit histamine release could be investigated using established cell-based assays. nih.gov While it is possible that the metabolic modification reduces or abolishes the activity of the parent compound, it is also conceivable that the metabolite has its own unique pharmacological profile.
Development of Novel Synthetic Routes for this compound for Research Purposes
To enable the aforementioned analytical and biological studies, a reliable and efficient synthesis of this compound as a reference standard is essential. avantorsciences.com Current literature primarily focuses on the synthesis of olopatadine itself, often employing methods like the Wittig reaction or Grignard reactions. google.comgoogle.comgoogle.com
Future research in synthetic chemistry should aim to develop novel and practical routes for the preparation of this compound. One potential strategy could involve the synthesis of a primary amine precursor that can then be selectively mono- or di-alkylated. Alternatively, a demethylation strategy starting from olopatadine could be explored, although this may present challenges in controlling the extent of demethylation. The development of a robust synthetic pathway would not only provide the necessary material for research but could also be adapted to produce isotopically labeled versions for use as internal standards in quantitative mass spectrometry assays. researchgate.net
| Synthetic Strategy | Description | Advantages |
| Modification of existing olopatadine synthesis | Adapting known routes for olopatadine to use starting materials that would lead to the N,N-didesmethyl analog. | Leverages existing knowledge and potentially shortens development time. |
| De novo synthesis | Designing a completely new synthetic pathway specifically for this compound. | Offers the potential for higher yields, better purity, and scalability. |
| Demethylation of olopatadine | Chemical removal of the two methyl groups from the dimethylamino moiety of olopatadine. | A more direct route, but may be difficult to control and could lead to a mixture of products. |
Q & A
Basic Research: What validated analytical methods are available for quantifying N,N-Didesmethyl olopatadine in pharmacokinetic studies?
Answer:
this compound, a metabolite of olopatadine, can be quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) . For example, a study on olopatadine extended-release tablets used LC-MS/MS to monitor plasma concentrations, achieving precision with RSD <2.0% for system suitability . Additionally, a novel RP-HPLC-DAD method validated under ICH guidelines provides robust quantification in pharmaceutical formulations, with linearity (0.5–50 µg/mL) and recovery rates >98% . Electrochemical methods, such as square wave voltammetry, have also been developed for direct analysis in eye drops without extraction, demonstrating sensitivity (LOD: 0.1 µM) and accuracy (RSD <3%) .
Basic Research: How do pharmacokinetic parameters of this compound compare to its parent compound, olopatadine?
Answer:
Pharmacokinetic (PK) studies of olopatadine show that systemic exposure to its metabolites, including this compound, is minimal after topical ocular administration. For instance, olopatadine 0.15% resulted in plasma concentrations below 0.5 ng/mL, suggesting rapid hepatic metabolism and renal excretion . Non-compartmental analysis (NCA) of olopatadine’s AUC and t1/2 in healthy subjects (n=36) revealed low bioavailability, with metabolite profiles requiring sensitive LC-MS/MS for detection . Advanced compartmental modeling may further elucidate inter-species metabolic differences, particularly in smoking populations where olopatadine’s Cmax and AUC0-∞ were significantly altered .
Advanced Research: What experimental strategies are recommended for resolving contradictions in metabolite stability data under varying storage conditions?
Answer:
Contradictions in stability data (e.g., degradation under heat or light) can be addressed through forced degradation studies. For olopatadine hydrochloride eye drops, UHPLC studies under thermal stress (40–80°C) identified degradation products, with system suitability parameters (e.g., resolution >2.0 between olopatadine and its N-oxide) ensuring method robustness . Stability-indicating assays should include photolytic and oxidative stress testing, validated per ICH Q1A guidelines, and use deuterated internal standards (e.g., N-Didesmethyl Olopatadine-d5 HCl) to improve quantification accuracy .
Advanced Research: How can researchers differentiate this compound from structurally related impurities during synthesis?
Answer:
Synthetic impurities, such as N-Nitroso derivatives or geometric isomers (e.g., (E)-Olopatadine), can be resolved using chromatographic separation and spectral characterization. A study on olopatadine-related compounds employed HPLC with trifluoroacetic acid mobile phases to isolate Olopatadine N-oxide (RSD <2.0%) . Mass spectral fragmentation patterns (e.g., m/z 352.4 for N-Nitroso-N-Desmethyl olopatadine) and nuclear magnetic resonance (NMR) spectroscopy further confirm structural identity . Custom synthesis protocols for impurities (e.g., VS-O011016) should adhere to ISO 9001:2015 standards to ensure batch consistency .
Basic Research: What preclinical models demonstrate the therapeutic potential of this compound beyond antihistaminic effects?
Answer:
In vivo studies of olopatadine in a collagen-induced arthritis (CIA) model showed reduced inflammation and cartilage degradation, suggesting metabolite contributions to anti-inflammatory pathways . Histopathological scoring (e.g., synovitis reduction by 40%) and cytokine profiling (IL-6, TNF-α suppression) are recommended to validate efficacy . Cross-disciplinary applications, such as rheumatoid arthritis treatment, require PK/PD modeling to correlate metabolite exposure (AUC) with therapeutic outcomes .
Advanced Research: What methodological considerations are critical for assessing this compound’s role in maternal-fetal pharmacokinetics?
Answer:
While systemic exposure to olopatadine is negligible after topical use, placental transfer studies in rats revealed low milk-to-plasma ratios (0.1–0.3) for metabolites . Researchers should employ sensitive LC-MS/MS assays (LOQ: 0.1 ng/mL) to quantify this compound in maternal plasma and amniotic fluid, alongside toxicity screens for teratogenicity (e.g., fetal weight reduction thresholds) . Ethical protocols must align with FDA pregnancy categories (Category C) and include longitudinal monitoring of breastfeeding populations .
Basic Research: How do formulation variables (e.g., extended-release matrices) impact the bioavailability of this compound?
Answer:
Extended-release (ER) formulations of olopatadine (10 mg) showed 25% lower Cmax but comparable AUC0-24 vs. immediate-release tablets, indicating sustained metabolite release . In vitro dissolution testing (pH 6.8 buffer) and smoking status (CYP1A2 induction) should be integrated into study designs, as smoking reduced olopatadine’s t1/2 by 30% . Formulation optimization requires DOE (design of experiments) approaches to evaluate excipient effects on metabolite stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
